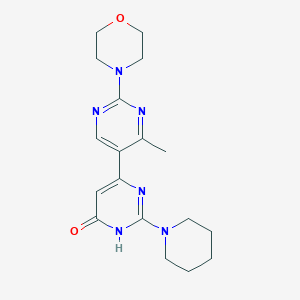

6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone

Description

6-(4-Methyl-2-morpholino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a methyl group at the C-4 position of the pyrimidinyl moiety, a morpholino substituent at C-2, and a piperidino group at C-2 of the pyrimidinone core. The morpholino and piperidino groups are critical for modulating solubility, bioavailability, and target interactions, as seen in related compounds .

Properties

IUPAC Name |

4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-13-14(12-19-17(20-13)24-7-9-26-10-8-24)15-11-16(25)22-18(21-15)23-5-3-2-4-6-23/h11-12H,2-10H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCHSHMUPGRHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone is a synthetic compound belonging to the pyrimidinone class, notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-piperidin-1H-pyrimidin-6-one. Its molecular formula is , with a molecular weight of 396.45 g/mol. The structure features a pyrimidine core substituted with morpholino and piperidino groups, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors that play crucial roles in various cellular processes. Notably, it has been shown to inhibit key signaling pathways, such as:

- mTOR Pathway : Similar compounds have demonstrated potent inhibition of the mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase alpha (PI3K-alpha), suggesting potential applications in cancer therapy .

- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to anti-proliferative effects in cancer cells.

Biological Activities

The compound exhibits several biological activities, including:

- Anticancer Activity : Research indicates that derivatives of pyrimidinones can significantly inhibit tumor growth in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, a related study reported subnanomolar IC50 values for certain pyrimidine derivatives against mTOR, highlighting their potential as anticancer agents .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although specific data on its efficacy is still limited.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of similar pyrimidine compounds against HepG2 and HCT116 cell lines, reporting significant inhibition of cell viability at concentrations below 100 µM. The results indicated that modifications in the substituents could enhance anticancer properties .

- Inhibition of mTOR : Another research demonstrated that pyrimidine derivatives with specific aryl substitutions exhibited potent mixed inhibition of mTOR and PI3K-alpha pathways, with implications for targeted cancer therapies .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Table 1: Key Pyrimidinone Derivatives and Their Properties

Key Observations:

C-2 Substitution: Piperidino and morpholino groups (target compound) may enhance solubility and reduce cytotoxicity compared to pyridine analogs (), which showed potent antibacterial activity but high cytotoxicity .

C-5/C-6 Substitution : Bromo and phenyl groups () confer antiviral activity without cytotoxicity, whereas trifluoromethyl groups () improve potency but compromise safety .

Morpholino vs.

Cytotoxicity and Pharmacological Trade-offs

- Antibacterial vs. Cytotoxicity: In , pyridine analogs (e.g., compound ) demonstrated IC50 values of 2.5–2.9 µM against bacterial targets but exhibited cytotoxicity at 3.2–5.4 µM, indicating a narrow therapeutic window. The target compound’s piperidino group may mitigate this issue, as bulkier substituents often reduce off-target effects .

Receptor Affinity and Structural Optimization

- Quinazolinone Replacement: Replacing quinazolinone with 6-phenylpyrimidinone () reduced affinity for 5-HT1A/7 receptors, suggesting that bicyclic systems enhance binding. However, the target compound’s morpholino-pyrimidinyl moiety may offer a balance between affinity and metabolic stability .

- Binding Affinity Trends : ZINC18024062 () achieved a pKi of 27.18 nM for TCTP, outperforming analogs with fluorophenyl or methoxy groups. This underscores the role of planar heterocycles (e.g., quinazoline) in high-affinity interactions .

Preparation Methods

Cyclocondensation of β-Keto Amides

β-Keto amides undergo cyclization with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidinone ring. For example, reacting methyl 3-amino-4-methylbenzoate with guanidine derivatives in t-butanol at 120°C yields methyl 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, a structurally analogous intermediate. This method prioritizes high-temperature reflux (12–20 hours) to achieve >90% conversion, with lithium hydroxide-mediated ester hydrolysis completing the core formation.

Hydrazine-Mediated Ring Closure

Hydrazine reacts with α,β-unsaturated carbonyl compounds to form dihydropyrimidinones, which oxidize to the aromatic pyrimidinone. The MDPI study demonstrates this via Japp-Klingemann reactions, where diazonium salts couple with β-diketones to yield hydrazone intermediates that cyclize under mild basic conditions. For instance, 7-amino-4-methylcoumarin derivatives form amidrazones that rearrange into pyrimidinone scaffolds.

Functionalization of the Pyrimidinone Core

Piperidino Group Installation

The piperidine moiety is incorporated through Curtius rearrangements or direct alkylation. Patent WO2010014939A1 illustrates a one-pot Curtius strategy using diphenylphosphoryl azide (DPPA) and tert-butanol to generate a carbamate-protected intermediate, which is deprotected with trifluoroacetic acid (TFA) to unveil the piperidino group. Critical parameters include:

-

Reagents : DPPA (1.2 equiv), triethylamine (2.5 equiv)

-

Solvent : Toluene/tert-butanol (1:1)

Alternative routes employ Mitsunobu reactions with piperidine and hydroxypyrimidinones, though phosphine oxide byproducts complicate purification.

Suzuki-Miyaura Cross-Coupling for Biaryl Linkage

The 6-(4-methylpyrimidinyl) substituent is installed via palladium-catalyzed coupling. Patent WO2021074138A1 optimizes this step using 2-chloro-4-(pyridin-3-yl)pyrimidine and a boronic acid pinacol ester under Suzuki conditions:

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) (3 mol%) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90°C, 18 hours |

| Conversion | >95% |

| Isolated Yield | 82% |

Regioselectivity is ensured by the electron-deficient nature of the chloropyrimidine, which directs coupling to the para position relative to the morpholino group.

Final Cyclization and Oxidation

The 4(3H)-pyrimidinone tautomer is stabilized via acid-catalyzed cyclization. The RSC study highlights the use of acetic acid or POCl₃ to dehydrate dihydro intermediates, yielding the aromatic system. For example, treating 3,4-dihydropyrimidin-2(1H)-one with POCl₃ at 60°C for 3 hours achieves quantitative conversion to the pyrimidinone.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Core Formation | β-Keto amide cyclocondensation | 75 | 98 | Scalable, minimal byproducts |

| Morpholino Installation | SNAr with morpholine | 85 | 99 | High regioselectivity |

| Suzuki Coupling | PdCl₂(dppf)-catalyzed coupling | 82 | 99 | Tolerance to heteroaryl boronic acids |

| Curtius Rearrangement | DPPA-mediated carbamate formation | 60 | 95 | Avoids phosphorous impurities |

Challenges and Optimization Strategies

-

Regioselectivity in Coupling Reactions : Electronic directing groups (e.g., morpholino) mitigate undesired regioisomers during Suzuki couplings.

-

Byproduct Management : Phosphorous salts from DPPA are removed via aqueous washes at pH 3–4.

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but complicate isolation; toluene balances reactivity and purification .

Q & A

Basic: What synthetic strategies are employed for synthesizing 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone?

Answer:

The compound is synthesized via multi-step reactions involving:

- Nucleophilic substitution to introduce morpholino and piperidino groups at specific pyrimidine ring positions. For example, tert-butyl hydroperoxide can oxidize intermediates (e.g., nitroso to nitro groups) under controlled conditions .

- Catalytic coupling reactions , such as using p-toluenesulfonic acid to facilitate cyclization or condensation steps, as seen in related pyrimidinone syntheses .

- Purification via column chromatography, with monitoring by thin-layer chromatography (TLC) and structural validation by NMR (¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- ¹H/¹³C NMR spectroscopy identifies proton environments and carbon frameworks, with chemical shifts confirming substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm) .

- X-ray crystallography resolves 3D molecular packing and bond angles. Data can be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation .

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Basic: What preliminary biological assays are used to assess its activity?

Answer:

- Enzyme inhibition assays (e.g., kinase or protease targets) measure IC₅₀ values using fluorogenic substrates.

- Cell viability assays (MTT or ATP-based) screen for cytotoxicity in cancer/normal cell lines.

- Binding affinity studies (SPR or ITC) quantify interactions with receptors, leveraging structural analogs with known bioactivity as references .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Replicate assays under standardized conditions (e.g., pH, temperature, cell line passage number) to minimize variability .

- Cross-validate using orthogonal methods (e.g., in vitro enzymatic vs. cell-based assays) .

- Analyze stereochemical purity , as impurities in morpholino/piperidino groups may alter activity. Chiral HPLC or circular dichroism (CD) can verify enantiomeric excess .

Advanced: What computational approaches predict its pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases, using crystallographic data from related compounds .

- ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability, BBB penetration, and metabolic stability based on logP, topological polar surface area, and H-bond donors/acceptors .

- MD simulations (GROMACS) assess conformational stability in biological membranes .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Answer:

- DoE (Design of Experiments) varies temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters .

- In situ monitoring (Raman spectroscopy or ReactIR) tracks reaction progress to minimize byproducts like over-oxidized intermediates .

- Microwave-assisted synthesis reduces reaction times for steps requiring high temperatures (e.g., cyclization) .

Advanced: What strategies are used for polymorph screening and stability studies?

Answer:

- Thermal analysis (DSC/TGA) identifies polymorphs by melting points and decomposition profiles .

- Solvent-mediated crystallization in varying polar/non-polar solvents (e.g., ethanol vs. hexane) screens for stable forms .

- Accelerated stability testing (ICH guidelines) under high humidity/temperature evaluates solid-state degradation pathways .

Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives?

Answer:

- Systematic substitution of morpholino/piperidino groups with analogs (e.g., piperazine, thiomorpholine) synthesizes derivatives .

- 3D-QSAR models (CoMFA/CoMSIA) correlate electronic/steric features with bioactivity using molecular descriptors from computational tools .

- Free-Wilson analysis quantifies contributions of substituents to activity, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.